![molecular formula C10H9F3O4 B2364142 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde CAS No. 1321963-79-4](/img/structure/B2364142.png)
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C10H9F3O4 It is a benzaldehyde derivative, characterized by the presence of methoxymethoxy and trifluoromethoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of methoxymethoxy and trifluoromethoxy groups onto a benzaldehyde precursor. One common method involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to trifluoromethoxylation using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Building Block in Organic Synthesis
One of the primary applications of 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The trifluoromethoxy group enhances the compound's electronic properties, which can facilitate reactions such as nucleophilic substitutions and cross-coupling reactions.
Key Reactions Involving the Compound:
- Nucleophilic Substitution : The trifluoromethoxy group can stabilize negative charges, making the compound a good substrate for nucleophilic attack.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions, which are essential for creating carbon-carbon bonds.
- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial effects, indicating that this compound could also possess similar activities.
- Anticancer Potential : Preliminary investigations suggest that derivatives of benzaldehyde with trifluoromethoxy groups may interact with biological targets associated with cancer pathways.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity to various biological targets. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
4-(Methoxymethoxy)benzaldehyde: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
Uniqueness
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which provide a combination of electronic and steric effects that can be exploited in various chemical and biological applications .
Biological Activity
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzaldehyde core substituted with methoxymethoxy and trifluoromethoxy groups, which are known to influence its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the use of protective groups and selective functionalization strategies.
Synthesis Overview
- Step 1: Preparation of the trifluoromethoxy group through fluorination.
- Step 2: Introduction of the methoxymethoxy group via etherification.
- Step 3: Final oxidation step to yield the aldehyde.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects against neurotoxins. In studies using PC12 cells exposed to neurotoxic agents like MPP+, treatment with this compound resulted in increased cell viability and decreased markers of oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS): The compound may modulate ROS levels, reducing oxidative stress in cells.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
Case Studies
- Antimicrobial Study: A study conducted on Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC value of 32 µg/mL.
- Cancer Cell Line Study: In an experiment involving MCF-7 cells, treatment with varying concentrations of the compound demonstrated a dose-dependent increase in apoptosis markers.
Properties
IUPAC Name |
2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDYXZUTEWWLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.